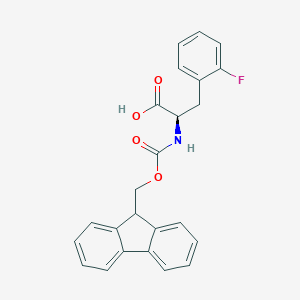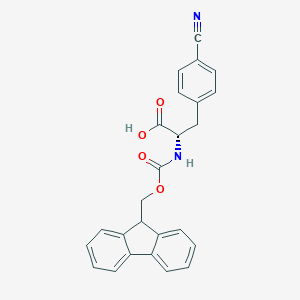
Fmoc-2-fluoro-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It is a white to off-white solid used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-2-fluoro-D-phenylalanine is C24H20FNO4 and its molecular weight is 405.4 . The Fmoc-dipeptides are a class of short aromatic peptides featuring eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-2-fluoro-D-phenylalanine is a white to off-white solid . It should be stored at temperatures between 0 and 8 °C .
科学的研究の応用
Tissue Engineering Applications
Fmoc-2-fluoro-D-phenylalanine shows promise as a scaffold for tissue engineering due to its mechanical rigidity and ability to support cell adhesion, particularly with Chinese Hamster Ovarian (CHO) cells. Its fibrillary structures closely resemble amyloid fibrils, which are significant in the context of cellular interactions and tissue formation .
Hydrogel Formation
This compound is utilized in the preparation of hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have potential applications in drug delivery systems due to their tunable properties and similarity to natural tissue .
Antibacterial Activity
Fmoc-D-Phe(2-F)-OH has been studied for its antibacterial properties. It can form nanofibrillar structures that exhibit bactericidal action, which is valuable in developing new antimicrobial agents .
pH Modulation Effects
The compound’s role as a pH modulator affects various parameters such as zeta potential alteration, amyloidic character reduction, lattice packing shifts from amorphous to crystalline, and introduction of fluorescence and thermoreversibility in nanofibrils .
Self-Assembly Mechanisms
The self-assembly process of Fmoc-D-Phe(2-F)-OH into hydrogels is influenced by factors such as the Fmoc group, the flexibility of the phenylalanine side chain, pH levels, and buffer ions. Understanding these mechanisms is crucial for optimizing gel formation for various applications .
作用機序
Target of Action
The primary target of Fmoc-2-fluoro-D-phenylalanine is the formation of hydrogels, which are networks of polymer chains that are water-insoluble . Hydrogels of low molecular weight molecules are important in biomedical applications .
Mode of Action
Fmoc-2-fluoro-D-phenylalanine interacts with its targets through a process called self-assembly . This process is governed by multiple factors, including the role of Fmoc, the covalent linkage of Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-2-fluoro-D-phenylalanine hydrogel .
Biochemical Pathways
The biochemical pathways affected by Fmoc-2-fluoro-D-phenylalanine are related to the formation of hydrogels . The self-assembly process leads to the formation of these hydrogels, which can be influenced by various factors such as pH and buffer ions .
Pharmacokinetics
It’s known that the compound is used in fmoc solid-phase peptide synthesis , which suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties related to this process.
Result of Action
The result of the action of Fmoc-2-fluoro-D-phenylalanine is the formation of hydrogels . These hydrogels are formed due to the self-assembly of the compound, which is influenced by various factors . The hydrogels formed have potential applications in the biomedical field .
Action Environment
The action of Fmoc-2-fluoro-D-phenylalanine is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process, which leads to the formation of hydrogels . The stability and efficacy of the compound’s action may therefore be influenced by these environmental conditions .
Safety and Hazards
将来の方向性
Fmoc-dipeptides have numerous advantages, such as ease of synthesis, degradation over time into predictable metabolites without immunogenicity, easy integration into bioactive ligands, widely tunable mechanical properties, cell signaling capacity, and most importantly high biocompatibility . Therefore, they have potential applications in 3D-cell culture, regenerative medicine, immune boosting, sensing, and drug delivery .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-fluoro-D-phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














